Octacarboxylate iron-tetrahydroporphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

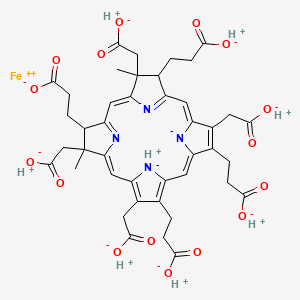

Octacarboxylate iron-tetrahydroporphyrin, also known as siroheme, is a cyclic tetrapyrrole anion obtained by deprotonation of the carboxy groups of siroheme. It is a heme and a cyclic tetrapyrrole anion, playing a crucial role as a cofactor in various biological processes. This compound is particularly significant in the context of its involvement in the reduction of sulfite to sulfide in certain enzymatic reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octacarboxylate iron-tetrahydroporphyrin typically involves the deprotonation of siroheme. One common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., CuCl, CuCl2, CuCO3, or CuSO4) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . This process results in the formation of the desired compound through a series of deprotonation and methylation sequences.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Octacarboxylate iron-tetrahydroporphyrin undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.

Reduction: It is involved in reduction reactions, particularly in the reduction of sulfite to sulfide.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as NADPH, reduced ferredoxin, or methyl viologen free radical are commonly used.

Substitution: Various nucleophiles can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of sulfite by this compound results in the formation of sulfide .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Enzyme Mimicry

Octacarboxylate iron-tetrahydroporphyrin functions as a model for heme-containing enzymes, particularly in studying electron transfer processes and catalytic mechanisms. Its structural similarity to heme allows researchers to investigate the role of iron in biological systems, including its participation in redox reactions and oxygen transport .

1.2 Synthesis of Porphyrins

The compound is utilized in the enzymatic synthesis of porphyrins from porphobilinogen, facilitating studies on porphyrin biosynthesis pathways. This application is crucial for understanding various metabolic disorders related to heme synthesis, such as porphyrias .

| Application | Description | References |

|---|---|---|

| Enzyme Mimicry | Model for studying electron transfer processes | |

| Synthesis of Porphyrins | Facilitates studies on porphyrin biosynthesis |

Medical Applications

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial pathogens. By inhibiting the sulfur assimilation pathway, it enhances the efficacy of antibiotic therapies, making it a potential candidate for developing new antimicrobial agents .

2.2 Cancer Therapeutics

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment strategies .

| Medical Application | Description | References |

|---|---|---|

| Antimicrobial Properties | Inhibits bacterial growth and enhances antibiotics | |

| Cancer Therapeutics | Induces apoptosis in cancer cell lines |

Material Science Applications

3.1 Photonic Devices

In material science, this compound is being investigated for its potential use in photonic devices due to its light-absorbing properties. Its ability to absorb and convert light makes it suitable for applications in solar cells and sensors .

3.2 Catalysts

The compound serves as a catalyst in various chemical reactions, particularly those involving oxidation processes. Its catalytic efficiency can be attributed to the unique electronic properties imparted by the iron center within the porphyrin structure .

| Material Science Application | Description | References |

|---|---|---|

| Photonic Devices | Potential use in solar cells and sensors | |

| Catalysts | Efficient catalyst for oxidation reactions |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly reduced the growth of antibiotic-resistant bacterial strains when combined with traditional antibiotics. The results indicated an enhanced therapeutic effect, suggesting its potential role as an adjunctive treatment in infectious diseases.

Case Study 2: Cancer Cell Apoptosis

Research involving various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to control groups. The study highlighted its mechanism of action involving mitochondrial membrane potential disruption and subsequent activation of apoptotic pathways.

Wirkmechanismus

The mechanism of action of octacarboxylate iron-tetrahydroporphyrin involves its role as a cofactor in enzymatic reactions. It facilitates the transfer of electrons in redox reactions, particularly in the reduction of sulfite to sulfide. The compound’s structure allows it to interact with various molecular targets and pathways, including those involved in electron transport and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Siroheme: A closely related compound with similar structural and functional properties.

Ferredoxin-sulfite reductase: Contains siroheme as a functional group and is involved in similar biochemical processes.

Uniqueness

Octacarboxylate iron-tetrahydroporphyrin is unique due to its specific structure and the presence of eight carboxylate groups, which enhance its catalytic properties and make it highly effective in redox reactions. Its ability to act as a cofactor in various enzymatic processes sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer |

52553-42-1 |

|---|---|

Molekularformel |

C42H36FeN4O16-10 |

Molekulargewicht |

908.6 g/mol |

IUPAC-Name |

iron;3-[(2S,3S,17S,18S)-8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetrakis(carboxylatomethyl)-3,18-dimethyl-2,17-dihydroporphyrin-21,23-diid-2-yl]propanoate |

InChI |

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/p-10/t23-,24-,41+,42+;/m1./s1 |

InChI-Schlüssel |

BGDZOENYZCAFCO-QIISWYHFSA-D |

SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe+2] |

Isomerische SMILES |

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@H]([C@]3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe] |

Kanonische SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe] |

Synonyme |

octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.